molecular formula C4H5N B1238309 2H-pyrrole CAS No. 287-97-8

2H-pyrrole

Cat. No. B1238309
CAS RN: 287-97-8
M. Wt: 67.09 g/mol
InChI Key: JZIBVTUXIVIFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-pyrrole is that one of the three tautomers of pyrrole which has the double bonds at positions 1 and 3. It is a tautomer of a 3H-pyrrole and a 1H-pyrrole.

Scientific Research Applications

Photoreaction Studies

Research into the photoreaction between imine-substituted Fischer carbene complexes and alkynes has shown that 2H-pyrrole derivatives are easily obtained as main products. These studies, combining experimental and theoretical approaches, have provided insights into the reaction pathway and the control of regiochemistry in producing 2H-pyrrole derivatives (Campos, Sampedro, & Rodríguez, 2003).

Synthesis of Polysubstituted 2H-Pyrroles

A highly efficient synthesis method for chiral polysubstituted 2H-pyrrole derivatives has been developed using a Pd-catalyzed intermolecular asymmetric allylic dearomatization reaction. This process achieves high enantioselectivity and regioselectivity, leading to products with a chiral quaternary carbon center (Zhuo, Zhou, & You, 2014).

High-Nuclearity Transition-Metal Cluster Chemistry

2-pyrrolyloximes, related to 2H-pyrrole, have been used in high-nuclearity transition-metal cluster chemistry, leading to the creation of novel Fe(III) cagelike clusters. These clusters, which bear the anion of pyrrole-2-carboxaldehyde oxime, showcase the versatility of 2H-pyrrole derivatives in inorganic chemistry (Koumousi et al., 2013).

Catalysis and Synthesis

2H-pyrroles have been synthesized via various catalytic processes. For instance, transition metal-catalyzed addition reactions have been employed to produce 2H-pyrroles from 3-Phenyl-2H-azirines and alkyl acetylene carboxylates (Inada & Hefmgartner, 1982). Additionally, rhodium-catalyzed reactions have been used to create 2H-pyrrol-2-imines, which are structurally significant in biologically active compounds (Wang, Li, Zhao, & Zhang, 2019).

Biosynthesis and Chemical Studies

Biosynthetic studies have focused on 2H-pyrroles, examining their synthesis, chemistry, and rearrangements. This includes investigations into their role in the biosynthesis of porphyrins and related macrocycles, which are essential in biological systems (Battersby et al., 1987).

Electrochemical Studies

Electrochemical studies on 2H-pyrroles, such as the electrochemical oxidation of certain pyrrole derivatives, have revealed insights into their oxidative oligomerization and polymerization. These findings have implications for the development of advanced materials (Hansen et al., 2005).

properties

CAS RN

287-97-8

Product Name

2H-pyrrole

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

IUPAC Name

2H-pyrrole

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-3H,4H2

InChI Key

JZIBVTUXIVIFGC-UHFFFAOYSA-N

SMILES

C1C=CC=N1

Canonical SMILES

C1C=CC=N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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